N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
Description
N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a piperazine ring and a sulfanyl acetamide group. Key structural elements include:
- Pyrazine ring: A nitrogen-containing heterocycle that may influence electronic properties and solubility.
- 2-Methoxyphenylpiperazine moiety: A common pharmacophore in central nervous system (CNS)-targeting agents, suggesting possible dopamine or serotonin receptor affinity .
- Sulfanyl bridge: Enhances conformational flexibility and may modulate metabolic stability .
While direct biological data for this compound are unavailable, its structural analogs exhibit diverse pharmacological activities, including antipsychotic, anticancer, and antimicrobial effects.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-19-7-5-6-18(16-19)27-22(30)17-33-24-23(25-10-11-26-24)29-14-12-28(13-15-29)20-8-3-4-9-21(20)32-2/h3-11,16H,12-15,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUOSSSVILWYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate diketones with urea or thiourea under acidic or basic conditions.
Introduction of the Diazepane Moiety: This step involves the reaction of the pyrimidine intermediate with a diazepane derivative, often through nucleophilic substitution or addition reactions.
Acetylation: The final step involves the acetylation of the diazepane moiety with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrimidine and diazepane derivatives.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazepane moiety may facilitate binding to these targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares core features with several derivatives reported in the literature. Below is a comparative analysis:
Key Findings from Comparative Analysis
Piperazine Modifications
- Methoxy vs. Halogen Substituents : The target compound’s 2-methoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, CF₃) in analogs like 9a and 7o. Methoxy groups enhance lipophilicity and may reduce metabolic oxidation compared to halogens .
- Carbonyl vs. Direct Attachment : Unlike 9a and 10, which feature benzoyl or pyridinylcarbonyl groups on piperazine, the target compound directly links the piperazine to the pyrazine ring. This may alter receptor binding kinetics due to reduced steric hindrance .
Heterocycle Core
- Pyrazine vs. However, this may reduce blood-brain barrier penetration relative to more lipophilic analogs like 7o .
Sulfanyl Acetamide Linkage
- The sulfanyl group in the target compound is structurally analogous to derivatives in and , which utilize similar bridges for conformational flexibility. However, substitution at the pyrazine 3-position (vs. triazole or thiadiazole in other compounds) may influence steric interactions with biological targets .
Implied Pharmacological Profiles
- Anticancer Potential: Sulfanyl acetamide derivatives in and exhibit cytotoxic activity, implying possible utility for the target compound in oncology .
Biological Activity
N-(3-methoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential for biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 465.57 g/mol. The compound features a methoxyphenyl group, a piperazine ring, and a pyrazine ring interconnected by a sulfanyl acetamide linkage. This unique structure suggests potential interactions with various biological targets, which may lead to therapeutic effects in different disease models.
Preliminary studies indicate that this compound may interact with specific molecular targets such as receptors and enzymes through non-covalent interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, potentially influencing various biological pathways.
Interaction Profiles
The interaction profiles suggest that this compound may exhibit selective binding to certain receptors or enzymes. This selectivity is crucial for its potential therapeutic applications, particularly in pharmacology.
Pharmacological Potential
- Anticancer Activity : Similar compounds have demonstrated anticancer properties, and it is hypothesized that this compound may share this activity due to its structural similarities with known anticancer agents.
- Neuroprotective Effects : Derivatives of piperazine have been shown to inhibit human acetylcholinesterase, suggesting potential neuroprotective effects. The compound's structure may allow it to interact with the peripheral anionic site and catalytic sites of the enzyme, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Compounds containing piperazine and pyrazine moieties have been explored for their antimicrobial activities. The unique structure of this compound may confer similar properties, warranting further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
